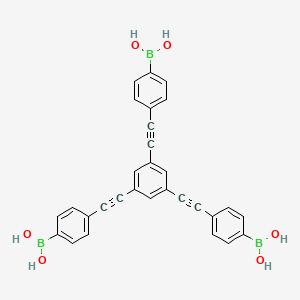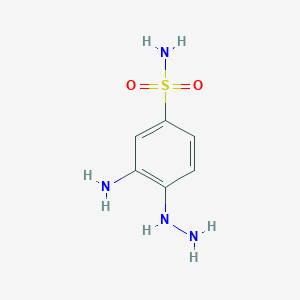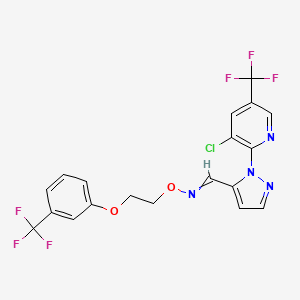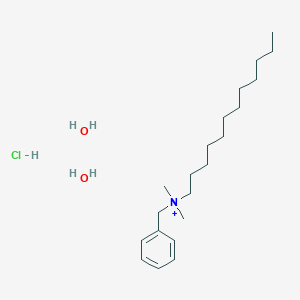![molecular formula C7H7F6N3O4S2 B12512237 Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide](/img/structure/B12512237.png)
Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide is a type of ionic liquid that has gained significant attention in recent years due to its unique properties. This compound is known for its low viscosity, high thermal stability, and excellent ionic conductivity, making it a valuable material in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide typically involves the reaction of vinylimidazole with bis[(trifluoromethyl)sulfonyl]amide. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a consistent temperature and pressure, and the product is purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide can undergo various chemical reactions, including:
Substitution Reactions: The imidazolium ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted imidazolium compounds .
Applications De Recherche Scientifique
Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various chemical reactions due to its unique ionic properties.
Biology: Investigated for its potential use in biological systems, including as a medium for enzyme reactions.
Medicine: Explored for its potential in drug delivery systems and as a stabilizing agent for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism by which vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide exerts its effects is primarily related to its ionic nature. The compound can interact with various molecular targets through ionic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the behavior of other molecules in the system, making it a versatile tool in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Butyl-3-vinylimidazolium bis[(trifluoromethyl)sulfonyl]imide
- 1-Vinyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide
- 1-Ethyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide
Uniqueness
Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide stands out due to its unique combination of low viscosity, high thermal stability, and excellent ionic conductivity. These properties make it particularly suitable for applications that require efficient ion transport and thermal resistance .
Propriétés
Formule moléculaire |
C7H7F6N3O4S2 |
|---|---|
Poids moléculaire |
375.3 g/mol |
Nom IUPAC |
bis(trifluoromethylsulfonyl)azanide;3-ethenyl-1H-imidazol-3-ium |
InChI |
InChI=1S/C5H6N2.C2F6NO4S2/c1-2-7-4-3-6-5-7;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h2-5H,1H2;/q;-1/p+1 |
Clé InChI |
SXYGQZAWCDUEIN-UHFFFAOYSA-O |
SMILES canonique |
C=C[N+]1=CNC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide](/img/structure/B12512158.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B12512162.png)
![6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B12512164.png)
![N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B12512172.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512196.png)

![[4-(2-{2-[3-amino-2-(2,5-dioxopyrrol-1-yl)propanamido]-3-methylbutanamido}-5-(carbamoylamino)pentanamido)phenyl]methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B12512205.png)

![1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine](/img/structure/B12512214.png)

![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B12512227.png)

